molecular formula C11H5F3N2 B8265264 8-(Trifluoromethyl)quinoline-5-carbonitrile

8-(Trifluoromethyl)quinoline-5-carbonitrile

Cat. No.: B8265264
M. Wt: 222.17 g/mol
InChI Key: YMUNLVNYRLSQNH-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-5-carbonitrile is a fluorinated quinoline derivative. The quinoline ring system is a fundamental structure in organic chemistry, known for its presence in various natural and synthetic compounds with significant biological activities.

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinoline-5-carbonitrile involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include cyclization reactions and nucleophilic substitutions. For instance, the reaction of 2,3,5-trifluoro-4-trifluoromethylacetanilide can lead to the formation of trifluoromethylated quinolines . Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

8-(Trifluoromethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. It acts as an enzyme inhibitor, disrupting essential biochemical pathways in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the organism or cell type involved .

Comparison with Similar Compounds

8-(Trifluoromethyl)quinoline-5-carbonitrile can be compared with other fluorinated quinolines, such as:

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-4-3-7(6-15)8-2-1-5-16-10(8)9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNLVNYRLSQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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